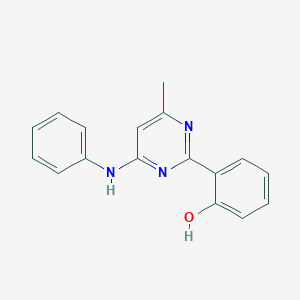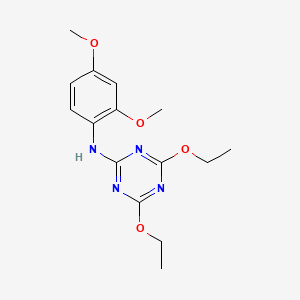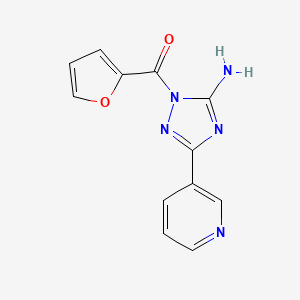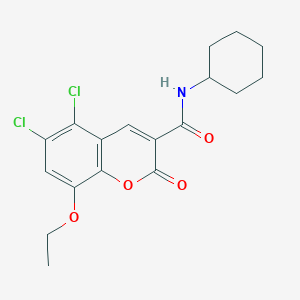
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, also known as AMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes, including cell signaling, proliferation, and apoptosis.
科学研究应用
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been extensively used in scientific research to study various cellular processes. It is a potent inhibitor of protein kinase, which makes it an important tool for studying cell signaling pathways. It has also been used to study the role of protein kinase in cancer, inflammation, and other diseases.
作用机制
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a potent inhibitor of protein kinase, which is an enzyme that plays a critical role in various cellular processes such as cell signaling, proliferation, and apoptosis. By inhibiting protein kinase, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell proliferation. It can also modulate the immune response by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(4-anilino-6-methyl-2-pyrimidinyl)phenol has several advantages for lab experiments. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also some limitations to using 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective against all types of protein kinase, which can limit its applicability in certain research areas.
未来方向
There are several future directions for research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol. One area of interest is the development of more potent and selective inhibitors of protein kinase. Another area of interest is the use of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol in combination with other drugs to enhance its therapeutic effects. Additionally, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could be used to study the role of protein kinase in various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase, which makes it an important tool for studying various cellular processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol could provide valuable insights into the underlying mechanisms of various diseases and lead to the development of new therapies.
合成方法
The synthesis of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol involves the reaction of 4-chloro-2-methylphenol with aniline and 2-amino-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(4-anilino-6-methyl-2-pyrimidinyl)phenol, which can be purified using various techniques such as column chromatography.
属性
IUPAC Name |
2-(4-anilino-6-methylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-11-16(19-13-7-3-2-4-8-13)20-17(18-12)14-9-5-6-10-15(14)21/h2-11,21H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGRFECGZABYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5831005.png)
![10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5831012.png)

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5831029.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5831030.png)
![methyl 3-[2-(4-morpholinyl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5831040.png)
![2-nitro-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5831045.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5831064.png)

![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)
